5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both an aminocarbonyl group and a hydroxyisonicotinic acid moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-aminocarbonylphenylboronic acid with 2-hydroxyisonicotinic acid under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 80-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminocarbonyl group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-(3-aminocarbonylphenyl)-2-ketoisonicotinic acid, while reduction could produce 5-(3-aminophenyl)-2-hydroxyisonicotinic acid.
Scientific Research Applications
5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor for specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific diseases.
Industry: It is utilized in the development of advanced materials and as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyisonicotinic acid moiety may interact with cellular receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminocarbonylphenylboronic acid
- 2-Hydroxyisonicotinic acid
- 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid
Uniqueness
5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid is unique due to its combined functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
5-(3-carbamoylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-12(17)8-3-1-2-7(4-8)10-6-15-11(16)5-9(10)13(18)19/h1-6H,(H2,14,17)(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNJESYULQIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687431 |
Source
|
Record name | 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-44-5 |
Source
|
Record name | 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.